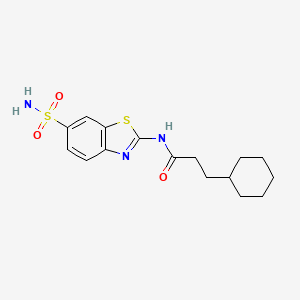

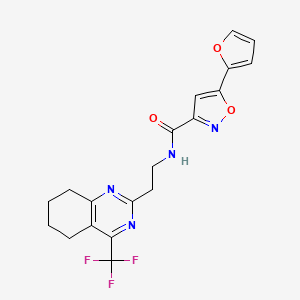

5-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

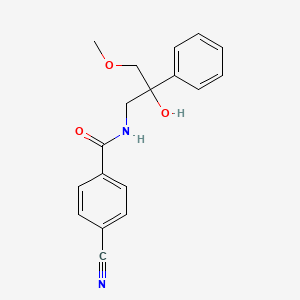

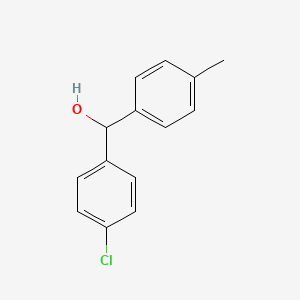

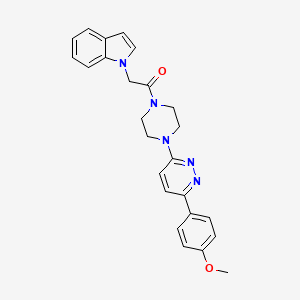

The compound “5-(furan-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, an isoxazole ring, and a tetrahydroquinazolin ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups will contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and potential biological activity .

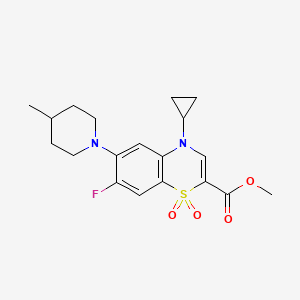

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups and heterocyclic rings would all contribute to its properties .

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis of azole derivatives, including compounds related to the one , has been explored for their antimicrobial activities. For example, a study by Başoğlu et al. (2013) focused on designing, synthesizing, and testing the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide. Some of these compounds showed activity against tested microorganisms, highlighting their potential in antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anti-inflammatory and Antibacterial Properties

Research into the synthesis of quinoline attached-furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial properties, alongside reduced gastro-intestinal toxicity and lipid peroxidation. A study conducted by Alam et al. (2011) synthesized a series of compounds that demonstrated these properties, suggesting a promising direction for developing new therapeutic agents with minimized side effects (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Antitumor Agent Development

The exploration of imidazotetrazines, specifically the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has demonstrated curative activity against L-1210 and P388 leukemia. This study by Stevens et al. (1984) indicates the potential of such compounds to act as prodrug modifications for antitumor agents, offering a novel approach to cancer treatment (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Antiprotozoal Activities

Dicationic 3,5-diphenylisoxazoles, including analogs where the central furan ring is replaced by isoxazole, have been prepared and assessed for their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study by Patrick et al. (2007) highlights the potential of these compounds as potent antiprotozoal agents, offering a new avenue for treating diseases caused by these pathogens (Patrick, Bakunov, Bakunova, Kumar, Lombardy, Jones, Bridges, Zhirnov, Hall, Wenzler, Brun, & Tidwell, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

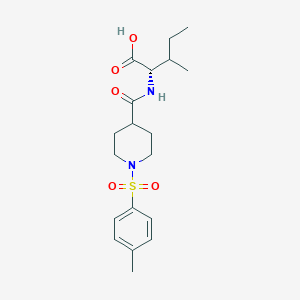

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3/c20-19(21,22)17-11-4-1-2-5-12(11)24-16(25-17)7-8-23-18(27)13-10-15(29-26-13)14-6-3-9-28-14/h3,6,9-10H,1-2,4-5,7-8H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDWFRIEBXTTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2550302.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)

![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)